molecular formula C11H9BrN2O2 B2584162 3-Bromo-alpha-cyano-4-methoxycinnamamide CAS No. 195383-37-0

3-Bromo-alpha-cyano-4-methoxycinnamamide

Cat. No.: B2584162
CAS No.: 195383-37-0
M. Wt: 281.109
InChI Key: UWBFYSGLGROYSF-UHFFFAOYSA-N
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Description

3-Bromo-alpha-cyano-4-methoxycinnamamide is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.111 g/mol . This compound is part of a class of cinnamamides, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-alpha-cyano-4-methoxycinnamamide typically involves the bromination of alpha-cyano-4-methoxycinnamamide. The reaction conditions often include the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-alpha-cyano-4-methoxycinnamamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The cyano group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted cinnamamides with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

3-Bromo-alpha-cyano-4-methoxycinnamamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-alpha-cyano-4-methoxycinnamamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-alpha-cyano-4-methoxycinnamate
  • 4-Methoxy-alpha-cyano-cinnamamide
  • 3-Bromo-4-methoxycinnamic acid

Uniqueness

3-Bromo-alpha-cyano-4-m

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-10-3-2-7(5-9(10)12)4-8(6-13)11(14)15/h2-5H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBFYSGLGROYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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